Solubility Profile of Sodium 4-chloro-3-nitro-1-benzenesulphonate hydrate in Aqueous Solutions
Solubility Profile of Sodium 4-chloro-3-nitro-1-benzenesulphonate hydrate in Aqueous Solutions
An In-depth Technical Guide
Abstract
The aqueous solubility of a chemical entity is a cornerstone physical property that dictates its behavior in a multitude of scientific and industrial applications, from drug delivery and formulation to chemical synthesis and environmental fate. This guide provides a comprehensive technical overview of the principles and methodologies for determining the aqueous solubility profile of Sodium 4-chloro-3-nitro-1-benzenesulphonate hydrate. We delve into the foundational thermodynamic principles governing dissolution and explore the critical environmental factors—namely pH and temperature—that modulate solubility. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for both thermodynamic (equilibrium) and kinetic solubility assessments, complete with workflows for robust analytical quantification. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as a practical and self-validating resource for generating a reliable and comprehensive solubility profile.
Introduction to Sodium 4-chloro-3-nitro-1-benzenesulphonate hydrate and its Solubility
Compound Overview
Sodium 4-chloro-3-nitro-1-benzenesulphonate hydrate is an organic sodium salt with the chemical formula C₆H₃ClNNaO₅S.[1][2] It consists of a benzene ring substituted with a sulfonate group, a chloro group, and a nitro group.[3] The presence of the highly polar sodium sulfonate group generally confers significant water solubility, a characteristic typical of many benzenesulfonate salts.[4][5] This compound and its analogs are utilized in various chemical applications, including as reagents in organic synthesis and as intermediates in the formulation of dyes and pigments.[3]
The Criticality of Aqueous Solubility
Aqueous solubility is defined as the maximum concentration of a substance that can dissolve in water at a given temperature and pressure to form a homogeneous solution.[6] This parameter is of paramount importance in drug development, as it directly influences a drug's absorption and bioavailability.[7][8] A compound must dissolve in systemic circulation to exert its pharmacological effect.[7] Low aqueous solubility can lead to unreliable results in in-vitro assays, poor bioavailability, and significant challenges in formulation development.[7][8] Therefore, a thorough characterization of a compound's solubility profile under various conditions is a mandatory step in early-stage research and development.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two key types of solubility measurements, as they provide different insights and are applicable at different stages of research.[8][9]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the "gold standard" measurement. It represents the true equilibrium concentration of a compound in a saturated solution, where the solid and dissolved phases are in equilibrium.[7][9] This measurement is time-intensive, requiring incubation periods of 24-72 hours to ensure equilibrium is reached, and is critical for lead optimization and formulation.[7][8]
-
Kinetic Solubility: This is a high-throughput measurement used in early drug discovery to quickly assess a compound's propensity to precipitate from a solution when rapidly prepared.[8][10] Typically, the compound is first dissolved in an organic solvent like dimethyl sulfoxide (DMSO) and then diluted into an aqueous buffer.[11][12] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[9]
Foundational Principles Governing Aqueous Solubility
The dissolution of a solid in a liquid is a thermodynamic process governed by the interplay of enthalpy and entropy, which can be summarized by the Gibbs free energy equation.[13] Several factors can influence this equilibrium.
The Impact of pH
For ionizable compounds, pH is a critical determinant of solubility.[14] Sodium 4-chloro-3-nitro-1-benzenesulphonate contains a sulfonic acid group, which is a strong acid and is expected to be almost completely ionized (as the sulfonate anion) across a wide physiological pH range.[15] While the sulfonate group itself is not significantly affected by pH changes in the 1.2-6.8 range, the overall charge state and interactions with the aqueous medium can be influenced. For compounds with basic or weaker acidic functional groups, solubility can change dramatically as pH shifts, altering the balance between the more soluble ionized form and the less soluble neutral form.[14][16] According to ICH guidelines, solubility must be determined across a pH range of 1.2 to 6.8 to simulate the physiological environments of the gastrointestinal tract.[17][18]
The Influence of Temperature
The effect of temperature on solubility is dictated by the enthalpy of solution (ΔH), in accordance with Le Châtelier's Principle.[19][20]
-
Endothermic Dissolution (ΔH > 0): If the dissolution process absorbs heat, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility. Most solid solutes behave this way.[19][21]
-
Exothermic Dissolution (ΔH < 0): If the process releases heat, increasing the temperature will decrease solubility.[20]
-
Neutral Dissolution (ΔH ≈ 0): For some salts, like sodium chloride, the enthalpy of solution is very small, and thus their solubility is only slightly dependent on temperature.[21][22][23]
Determining the temperature dependence is crucial for controlling crystallization processes and ensuring stability during storage.
Experimental Determination of Aqueous Solubility
A robust solubility assessment requires well-defined, reproducible protocols. The following sections detail the authoritative methods for determining both thermodynamic and kinetic solubility.
Protocol for Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
The shake-flask method is the universally recognized "gold standard" for determining equilibrium solubility and is recommended by regulatory bodies like the ICH.[7][18][24] Its primary advantage is that it allows the system to reach true thermodynamic equilibrium.
Causality Behind the Method: The core principle is to create a saturated solution by adding an excess of the solid compound to a specific volume of aqueous buffer. The continuous agitation ensures maximal contact between the solid and the solvent, and the extended incubation period (typically 24-72 hours) is critical to allow the dissolution process to reach a state of equilibrium.[25][26] Sampling only the supernatant after removing all undissolved solid ensures that the measured concentration represents the true solubility limit.[25]
Detailed Step-by-Step Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers at desired pH values (e.g., pH 1.2, 4.5, and 6.8, as per ICH guidelines).[18][27]
-
Compound Addition: Add an excess amount of solid Sodium 4-chloro-3-nitro-1-benzenesulphonate hydrate to a series of glass vials. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that saturation was achieved.[25]
-
Solvent Addition: Add a precise volume of the prepared buffer to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a defined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[7][25]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step and is typically achieved by either:
-
Centrifugation: Centrifuge the vials at high speed to pellet the solid material.
-
Filtration: Filter the solution using a low-binding filter (e.g., PVDF or PTFE) to remove all solid particles.
-
-
pH Measurement: After equilibration, measure the final pH of the saturated solution to ensure it has not shifted significantly from the initial buffer pH.[24]
-
Sample Dilution and Analysis: Immediately dilute an aliquot of the clear supernatant with an appropriate solvent to prevent precipitation. Quantify the concentration of the dissolved compound using a validated analytical method (see Section 4.0).
Mandatory Visualization: Thermodynamic Solubility Workflow
Caption: Figure 2: Kinetic Solubility Workflow
Analytical Quantification Techniques
Accurate quantification of the dissolved compound is essential for a reliable solubility assessment. The choice of method depends on the compound's properties, the required sensitivity, and the complexity of the matrix.
-
UV-Vis Spectrophotometry: This is a common and straightforward technique for compounds with a chromophore. A calibration curve is generated using standards of known concentrations to determine the concentration of the unknown sample based on its absorbance. [11][28]* High-Performance Liquid Chromatography (HPLC): HPLC offers superior specificity and sensitivity, separating the target compound from any impurities or degradants before quantification (usually with a UV detector). [29][30]This is the preferred method for accurate thermodynamic solubility determination.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For very low solubility compounds or complex matrices, LC-MS provides the highest level of sensitivity and selectivity. [8][11][30]
Data Presentation and Interpretation
To build a comprehensive solubility profile, the collected data must be organized and presented clearly. Tables are an effective way to summarize quantitative results.
Table 1: pH-Dependent Thermodynamic Solubility of Sodium 4-chloro-3-nitro-1-benzenesulphonate hydrate at 25°C
| Buffer pH (Initial) | Final pH | Solubility (mg/mL) | Solubility (mM) |
| 1.2 | 1.21 | Value | Value |
| 4.5 | 4.52 | Value | Value |
| 6.8 | 6.79 | Value | Value |
| Additional pH | Value | Value | Value |
| (Note: Italicized values are hypothetical and must be determined experimentally.) |
Table 2: Temperature-Dependent Thermodynamic Solubility in Water (pH ~7)
| Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| 4 | Value | Value |
| 25 (Room Temp) | Value | Value |
| 37 (Physiological) | Value | Value |
| (Note: Italicized values are hypothetical and must be determined experimentally.) |
Interpretation: The pH-solubility profile (Table 1) will reveal whether the compound's solubility is sensitive to pH changes within the physiological range, a critical factor for predicting oral absorption. The temperature-solubility data (Table 2) provides insight into the thermodynamics of dissolution and informs on appropriate storage conditions and potential for crystallization upon cooling. [31]
Conclusion
Characterizing the aqueous solubility of Sodium 4-chloro-3-nitro-1-benzenesulphonate hydrate is a foundational step for its application in research and development. This guide has outlined the essential theoretical principles and provided robust, step-by-step protocols for determining both thermodynamic and kinetic solubility. By employing the authoritative shake-flask method for equilibrium measurements and complementing it with high-throughput kinetic assays, researchers can build a comprehensive and reliable solubility profile. Adherence to these self-validating protocols, grounded in established scientific and regulatory principles, will ensure the generation of high-quality data crucial for informed decision-making in chemical synthesis, formulation, and drug discovery.
References
- Grokipedia. (n.d.). Sodium benzenesulfonate.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
-
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
-
Scribd. (n.d.). Temperature Effects on NaCl Solubility. Retrieved from [Link]
-
Bohrium. (n.d.). Thermodynamics of Solubility. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
Yuze Chemical Technology. (2025, August 22). What are the products of benzene sulfonation? Retrieved from [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. Retrieved from [Link]
-
Quora. (2017, May 17). How does temperature affect the solubility of sodium chloride? Retrieved from [Link]
-
ResearchGate. (n.d.). Principles of Solubility. Retrieved from [Link]
-
R Discovery. (n.d.). Temperature dependence of Na2SO4 solubility in aqueous NaCl solutions. Retrieved from [Link]
-
chymist.com. (n.d.). THE SOLUBILITY OF A SALT IN WATER AT VARIOUS TEMPERATURES. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, February 22). Solubility of NaCl in water - temperature. Retrieved from [Link]
-
ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]
-
ACS Publications. (1928). Solubility of Sodium Benzene Sulfonate in Water and in Solutions of Sodium Sulfate. Industrial & Engineering Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]
-
Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]
-
ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]
-
European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. Retrieved from [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Food and Drug Administration, Taiwan. (n.d.). ICH M9 Guideline on Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]
-
aaps.org. (2020, November 3). ICH M9 BCS-Based Biowaiver Guideline. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). SODIUM 4-CHLORO-3-NITROBENZENE-1-SULFONATE | CAS 17691-19-9. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of pH on solubility of lignin samples. Retrieved from [Link]
-
PubMed. (2002, April 23). pH-induced solubility transition of sulfonamide-based polymers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Retrieved from [Link]
-
Inxight Drugs. (n.d.). Sodium 4-chloro-3-nitrobenzenesulfonate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). SODIUM 3-NITROBENZENE-1-SULFONATE. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt. Retrieved from [Link]
-
R Discovery. (2016, August 19). Developments in Methods of Analysis for Naphthalene Sulfonates. Retrieved from [Link]
-
PubMed. (2003, April 15). Liquid chromatographic separation and determination of aromatic sulfonates in an aquatic environment using a photodiode array and electrospray ionization-mass spectrometer as detectors. Retrieved from [Link]
-
NIST. (n.d.). pH VALUES OF ACID.SALT MIXTURES OF SOME AROMATIC SULFONIC ACIDS AT VARIOUS TEMPERATURES. Retrieved from [Link]
-
diva-portal.org. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]
Sources
- 1. SODIUM 4-CHLORO-3-NITROBENZENE-1-SULFONATE | CAS 17691-19-9 [matrix-fine-chemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS 17691-19-9: Benzenesulfonic acid, 4-chloro-3-nitro-, s… [cymitquimica.com]
- 4. Sodium benzenesulfonate â Grokipedia [grokipedia.com]
- 5. CAS 515-42-4: Sodium benzenesulfonate | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamics of Solubility | Bohrium [waf-www-bohrium-com-hngfcxduded0fmhr.a03.azurefd.net]
- 14. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Solubility - Wikipedia [en.wikipedia.org]
- 20. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. quora.com [quora.com]
- 22. scribd.com [scribd.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. database.ich.org [database.ich.org]
- 25. quora.com [quora.com]
- 26. bioassaysys.com [bioassaysys.com]
- 27. capa.org.tw [capa.org.tw]
- 28. Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. discovery.researcher.life [discovery.researcher.life]
- 30. Liquid chromatographic separation and determination of aromatic sulfonates in an aquatic environment using a photodiode array and electrospray ionization-mass spectrometer as detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. chymist.com [chymist.com]
